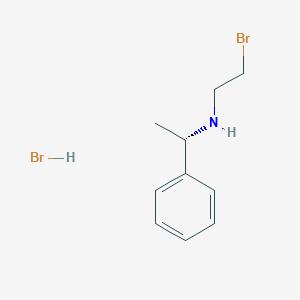

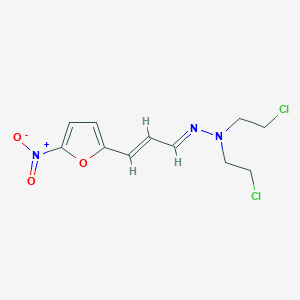

(1S)-N-(2-bromoethyl)-1-phenylethanamine;hydrobromide

概要

説明

Benzoctamine is a drug that possesses sedative and anxiolytic properties. It is marketed under the trade name Tacitin by Ciba-Geigy. Unlike most sedative drugs, benzoctamine does not produce respiratory depression in clinical trials but rather stimulates the respiratory system. This makes it a safer alternative to other sedative and anxiolytic drugs such as benzodiazepines like diazepam .

準備方法

The synthesis of benzoctamine involves several steps. One common synthetic route includes the reaction of N-methyl-9,10-ethanoanthracene-9(10H)-methanamine with appropriate reagents under controlled conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

化学反応の分析

Benzoctamine undergoes various chemical reactions, including:

Oxidation: Benzoctamine can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the structure of benzoctamine.

Substitution: Benzoctamine can undergo substitution reactions where certain functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

科学的研究の応用

Benzoctamine has a wide range of scientific research applications:

Chemistry: It is used as a model compound in various chemical studies to understand reaction mechanisms and pathways.

Biology: Benzoctamine is studied for its effects on biological systems, particularly its anxiolytic and sedative properties.

Medicine: It is used in the treatment of anxiety, aggression, enuresis, fear, and minor social maladjustment in children.

作用機序

The exact mechanism by which benzoctamine reduces anxiety and produces sedation is not fully understood. it has been found to increase serotonin levels in the forebrain, which may mediate its anxiolytic effects similar to those of serotonin selective reuptake inhibitors. Benzoctamine also has antagonistic effects on epinephrine and norepinephrine, contributing to its pharmacologic and behavioral effects .

類似化合物との比較

Benzoctamine belongs to the class of compounds called dibenzobicyclo-octadienes. It is a tetracyclic compound, consisting of four rings in a three-dimensional configuration. It is structurally similar to the tetracyclic antidepressant maprotiline, differing only in the length of their side chain. Unlike benzodiazepines such as diazepam, benzoctamine does not cause respiratory depression, making it a safer alternative .

Similar Compounds

- Maprotiline

- Diazepam

- Chlordiazepoxide

Benzoctamine’s unique property of stimulating the respiratory system while providing anxiolytic and sedative effects sets it apart from other similar compounds .

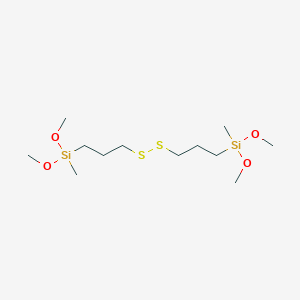

特性

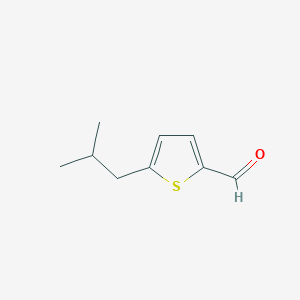

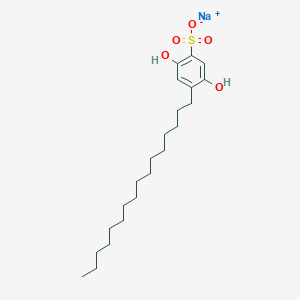

CAS番号 |

100596-36-9 |

|---|---|

分子式 |

C10H15Br2N |

分子量 |

309.04 g/mol |

IUPAC名 |

(1S)-N-(2-bromoethyl)-1-phenylethanamine;hydrobromide |

InChI |

InChI=1S/C10H14BrN.BrH/c1-9(12-8-7-11)10-5-3-2-4-6-10;/h2-6,9,12H,7-8H2,1H3;1H/t9-;/m0./s1 |

InChIキー |

COXLNWYFVXMNNR-FVGYRXGTSA-N |

異性体SMILES |

C[C@@H](C1=CC=CC=C1)NCCBr.Br |

SMILES |

CC(C1=CC=CC=C1)NCCBr.Br |

正規SMILES |

CC(C1=CC=CC=C1)NCCBr.Br |

同義語 |

(2-BROMO-ETHYL)-(1-PHENYL-ETHYL)-AMINE HBR |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanoic acid](/img/structure/B8316.png)

![7-[2-(Methylamino)ethyl]-1,3-benzothiazole-2,4-diol](/img/structure/B8319.png)